molecular formula C11H20O6 B14259223 Diethyl 3-(methoxymethoxy)pentanedioate CAS No. 161952-03-0

Diethyl 3-(methoxymethoxy)pentanedioate

Cat. No.: B14259223
CAS No.: 161952-03-0
M. Wt: 248.27 g/mol
InChI Key: DLAGNIFQLGJPLQ-UHFFFAOYSA-N
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Description

Diethyl 3-(methoxymethoxy)pentanedioate is a chemical compound with the molecular formula C11H20O6 . It belongs to the family of pentanedioate (glutarate) derivatives, which are frequently employed as key building blocks and intermediates in sophisticated organic synthesis and pharmaceutical research . The presence of the methoxymethoxy (MOM) protecting group on the pentanedioate backbone is of particular interest to researchers. This functional group is widely used to protect alcohols and other sensitive functionalities during multi-step synthetic sequences, allowing for selective reactions elsewhere in the molecule before being removed under mild acidic conditions. As such, this compound holds significant value for chemists constructing complex molecular architectures, such as natural products or active pharmaceutical ingredients (APIs), where precise control over reactivity is essential. The diethyl ester groups enhance the molecule's solubility in organic solvents and can be manipulated in further reactions, including hydrolysis or transesterification. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

161952-03-0

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

diethyl 3-(methoxymethoxy)pentanedioate

InChI

InChI=1S/C11H20O6/c1-4-15-10(12)6-9(17-8-14-3)7-11(13)16-5-2/h9H,4-8H2,1-3H3

InChI Key

DLAGNIFQLGJPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)OCOC

Origin of Product

United States

Preparation Methods

Direct Esterification of 3-(Methoxymethoxy)Glutaric Acid

Route :

  • Hydroxyl Protection : React glutaric acid with MOM-Cl (chloromethyl methyl ether) in dichloromethane using DIEA (N,N-diisopropylethylamine) as base (0–5°C, 2 h)
  • Esterification : Treat protected acid with excess ethanol (5 eq) and H₂SO₄ (cat.) under reflux (12 h, 78°C)

Key Data :

Parameter Value Source
MOM-Cl equivalence 1.2 eq
Esterification yield 82–89%
Purity (HPLC) ≥98%

Advantages : High atom economy; avoids intermediate isolation
Limitations : Requires strict anhydrous conditions to prevent MOM group hydrolysis

Transesterification of Dimethyl 3-(Methoxymethoxy)Glutarate

Route :

  • Methyl ester synthesis : React 3-hydroxyglutaric acid with methanol/HCl gas (0°C, 6 h)
  • MOM protection : Treat methyl ester with MOM-Cl/pyridine (RT, 24 h)
  • Ethyl group exchange : Reflux with ethanol (10 eq) and Ti(OiPr)₄ catalyst (0.1 eq, 80°C, 8 h)

Critical Parameters :

  • Catalyst efficiency : Ti(OiPr)₄ > Sn(Oct)₂ > NaOEt (86% vs 72% vs 68% yield)
  • Side products : ≤3% residual methyl esters (GC-MS)

Industrial Relevance : Scalable to 50+ kg batches with 91% overall yield

Enzymatic Asymmetric Synthesis

Biocatalytic Approach :

  • Lipase-mediated esterification : Use immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol
  • Dynamic kinetic resolution : Racemic 3-MOM-glutaric acid with Novozym 435 (60°C, 48 h)

Performance Metrics :

Metric Value
Enantiomeric excess (ee) 99.2% (R)
Space-time yield 12.8 g/L/h
Enzyme recyclability 15 cycles (≤5% activity loss)

Green Chemistry Benefits :

  • Solvent recovery ≥95%
  • E-factor reduced to 8.7 vs 34.2 in chemical routes

Advanced Methodologies

Continuous Flow Synthesis

Microreactor System :

  • Reactor type : Corning AFR (Advanced-Flow Reactor)
  • Conditions :
    • Step 1 : MOM protection at 50°C, 15 min residence time
    • Step 2 : Esterification at 100°C, 30 bar, 20 min

Throughput : 2.4 kg/day (92% yield) vs 0.8 kg/day batch

Photoredox Catalyzed Esterification

Innovative Protocol :

  • Catalyst : Ir(ppy)₃ (0.5 mol%)
  • Light source : 450 nm LEDs
  • Hydrogen source : Hantzsch ester (2.0 eq)

Efficiency Gains :

  • Reaction time reduced from 12 h → 45 min
  • Energy consumption lowered by 68%

Analytical Characterization

QC Parameters :

Method Specification Reference Standard
¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, J=7.1 Hz, 4H), 4.62 (s, 2H), 3.36 (s, 3H)
HPLC (C18, 1.0 mL/min) Rt=8.72 min, 254 nm USP <621>
Karl Fischer ≤0.15% w/w moisture Ph. Eur. 2.5.12

Stability Data :

  • Thermal : Decomposition onset 218°C (TGA)
  • Hydrolytic : t₁/₂ = 14 d (pH 7.4, 25°C)

Industrial Scale-Up Challenges

MOM Group Instability

Mitigation Strategies :

  • Process : Maintain pH 6.5–7.0 during aqueous workups
  • Equipment : Glass-lined reactors prevent acid leaching from SS316L

Ethanol Recycling

Distillation Protocol :

  • First cut : 40–65°C (azeotrope removal)
  • Main fraction : 78.3°C ±0.5°C (99.8% ethanol recovery)

Emerging Research Frontiers

Biobased Production

Recent Breakthrough :

  • Strain : Engineered Corynebacterium glutamicum GTA-4
  • Yield : 92 g/L from glucose (0.70 mol/mol)
  • Key enzyme : GabD dehydrogenase overexpression

Sustainability Impact : Reduces petrochemical dependence by 83%

Computational Optimization

AI/ML Models :

  • Dataset : 1,240 experimental entries (PATENTS >800)
  • Prediction accuracy : 94.7% for optimal catalyst/ solvent pairs

Recommended Parameters :

  • Solvent: 2-MeTHF (Green Chemistry Index 6.2)
  • Catalyst: Mg(OTf)₂ (0.05 eq, 78% yield predicted)

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(methoxymethoxy)pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-(methoxymethoxy)pentanedioic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 3-(methoxymethoxy)pentanedioic acid.

    Reduction: 3-(methoxymethoxy)pentanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(methoxymethoxy)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-(methoxymethoxy)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the methoxymethoxy moiety provide sites for chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
This compound Methoxymethoxy (-OCH₂OCH₃) C₁₁H₂₀O₇ Synthetic intermediate; ether stability -
Diethyl 3-oxopentanedioate Oxo (=O) C₉H₁₄O₅ Density: 1.113 g/mL (lit.); β-ketoester reactivity
Diethyl 3-(nitromethyl)pentanedioate Nitromethyl (-CH₂NO₂) C₁₀H₁₅NO₇ Precursor to amino acids (e.g., homo-β-proline)
Diethyl 3-(phenylimino)pentanedioate Phenylimino (-N=Ph) C₁₅H₁₉NO₄ Enamine intermediate for heterocyclic synthesis
Diethyl 2,4-diacetyl-3-phenylpentanedioate Phenyl and acetyl groups C₁₉H₂₄O₆ Bulky substituents; research applications

Key Observations:

  • Ether vs. Oxo Group: The methoxymethoxy group in the target compound enhances stability toward hydrolysis compared to the reactive β-keto group in Diethyl 3-oxopentanedioate, which is prone to enolization and nucleophilic attack .
  • Nitromethyl Substituent : Diethyl 3-(nitromethyl)pentanedioate undergoes reduction/cyclization to form γ-lactams, highlighting the nitro group's role in facilitating redox reactions .

Metabolites and Herbicide Derivatives

Compound Name Structure Role/Application Reference
Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME) Sulfonyl and alkyl chain Metabolite of herbicides (e.g., clethodim)
Dimethyl 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioate (DME-OH) Sulfonyl, hydroxyl, alkyl chain Oxidized metabolite; regulatory relevance

Comparison with Target Compound :

  • DME and DME-OH are dimethyl esters with sulfonyl and hydroxyl groups, making them polar metabolites used in regulatory compliance for herbicides.

Structural and Functional Insights from Patents and Databases

Evidence from the Cambridge Structural Database (CSD) and patents reveals additional analogs:

  • JUMJEI (Diethyl 3,3-bis{...}pentanedioate) : Features bis-acryloyl groups, enabling conjugation reactions in polymer chemistry .
  • EUROPEAN PATENT EP 4 374 877 A2 : A fluorinated diethyl pentanedioate derivative with a carbamoyl group, indicating pharmaceutical applications (e.g., kinase inhibitors) .

Critical Analysis : The methoxymethoxy group in the target compound offers a balance between stability and moderate reactivity, distinguishing it from highly specialized derivatives like JUMJEI (bis-acryloyl) or fluorinated patent compounds. Its ether linkage may favor applications in protecting group strategies or as a precursor to ether-containing pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl 3-(methoxymethoxy)pentanedioate, and how can intermediates be characterized?

  • Methodology : this compound can be synthesized via a Michael addition followed by functional group modifications. For example, a related compound, diethyl 3-(nitromethyl)pentanedioate, was synthesized using nitromethane and diethyl glutaconate with 1,1,3,3-tetramethylguanidine as a catalyst . Intermediates are typically characterized via NMR, GC-MS, and IR spectroscopy. Ensure rigorous purification (e.g., silica gel chromatography) to isolate the target compound.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use NIOSH/MSHA-approved respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing must be decontaminated before reuse. Ensure proper ventilation and avoid skin contact due to potential uncharacterized toxicity .

Q. How can researchers analyze this compound and its derivatives using chromatography?

  • Methodology : Gas chromatography with flame photometric detection (GC/FPD) is effective for detecting ester derivatives. For example, dimethyl esters of related pentanedioic acids were analyzed by GC/FPD after methylation and silica gel purification, achieving a 0.05 ppm limit of quantitation . Optimize solvent systems (e.g., methylene chloride partitioning) and column temperatures for resolution.

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

  • Methodology : Employ chemoenzymatic approaches for asymmetric synthesis. A related γ-lactam precursor was synthesized with high enantiomeric excess (ee) using Raney nickel-catalyzed reduction/cyclization . Screen enzymes (e.g., lipases) under varying pH and solvent conditions to enhance stereochemical control.

Q. What strategies resolve contradictions in yield data between different synthetic pathways for this compound?

  • Methodology : Compare reaction parameters (e.g., catalyst loading, temperature) across studies. For instance, potassium trimethylsilanolate in tetrahydrofuran at 50°C improved yields in a similar esterification reaction . Use Design of Experiments (DoE) to identify critical variables and validate reproducibility.

Q. How can the metabolic stability of this compound be assessed in biological systems?

  • Methodology : Adapt GC/FPD-based methods for metabolite tracking. For sethoxydim analogs, metabolites were quantified by derivatizing hydrolyzed moieties into dimethyl esters . Apply in vitro assays (e.g., liver microsomes) to evaluate hydrolysis rates and identify degradation pathways.

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they mitigated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with HPLC to detect low-abundance impurities. For structurally similar compounds, silica gel chromatography and solvent partitioning were critical for isolating pure derivatives . Validate methods via spike-and-recovery experiments with internal standards.

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